Bay 367620
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
| Record name | BAY-36-7620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-36-7620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bay 36-7620 CAS 232605-26-4 chemical properties
Physicochemical Profile and Pharmacological Applications
Executive Summary
Bay 36-7620 (CAS 232605-26-4) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] Distinct from orthosteric ligands that compete with glutamate at the large extracellular "flytrap" domain, Bay 36-7620 functions as a negative allosteric modulator (NAM) and an inverse agonist, binding within the transmembrane heptahelical domain.
This guide provides a rigorous technical analysis of Bay 36-7620, designed for researchers investigating glutamatergic signaling in neuroprotection, anticonvulsant therapy, and oncology (specifically melanoma and glioma). It synthesizes physicochemical data with validated experimental protocols to ensure reproducibility and data integrity.
Chemical Identity & Physicochemical Properties[1][2][4]
Bay 36-7620 is a lipophilic small molecule. Its hydrophobicity requires precise handling to prevent precipitation in aqueous buffers, a common source of experimental variability.
Table 1: Chemical & Physical Specifications
| Property | Specification |
| CAS Number | 232605-26-4 |
| IUPAC Name | (3aS,6aS)-6a-(naphthalen-2-ylmethyl)-5-methyliden-hexahydro-1H-cyclopenta[c]furan-1-one |
| Molecular Formula | C₁₉H₁₈O₂ |
| Molecular Weight | 278.35 g/mol |
| Appearance | White to beige powder |
| Solubility (DMSO) | ~27 mg/mL (approx. 100 mM) |
| Solubility (Ethanol) | ~27 mg/mL (approx. 100 mM) |
| Solubility (Water) | Negligible (Requires organic co-solvent) |
| Chirality | Chiral (Specific rotation [α]D -43° to -35°) |
| Storage | -20°C (Desiccated); Stable for >2 years |
Mechanistic Profile: mGluR1 Modulation[5][6]
Bay 36-7620 distinguishes itself through inverse agonism .[1][2][3][4][5] Constitutively active mGluR1 receptors maintain a basal level of signaling even in the absence of glutamate. Bay 36-7620 suppresses this basal activity, making it a critical tool for studying systems with high intrinsic receptor tone.
Key Pharmacological Metrics:
-
IC₅₀ (Antagonist): 160 nM (against glutamate-stimulated IP accumulation).[1]
-
IC₅₀ (Inverse Agonist): 380 nM (inhibition of basal activity).[1]
-
Selectivity: >100-fold selective for mGluR1 over mGluR5 and Group II/III mGluRs.
Visualization: Allosteric Inhibition Pathway
The following diagram illustrates the interference of Bay 36-7620 with the Gq-coupled signaling cascade.
Figure 1: Mechanism of Action.[1][3][6][5][7][8] Bay 36-7620 binds the transmembrane domain, locking mGluR1 in an inactive state and preventing Gq-mediated calcium mobilization.
Experimental Framework
To ensure data reliability, the preparation of Bay 36-7620 must account for its lipophilicity. The following protocols are designed to minimize precipitation and solvent toxicity.
4.1. Stock Solution Preparation
Objective: Create a stable, high-concentration stock for long-term storage.
-
Weighing: Accurately weigh 2.78 mg of Bay 36-7620.
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds until the solution is completely clear.
-
Result: 10 mM Stock Solution.
-
-
Aliquot & Store: Dispense into 50 µL aliquots in amber vials to avoid freeze-thaw cycles. Store at -20°C.
4.2. In Vitro Assay Protocol (Calcium Mobilization)
Objective: Measure mGluR1 inhibition in HEK293 cells expressing mGluR1.
Workflow Visualization:
Figure 2: Assay Workflow. Serial dilution strategy ensures final DMSO concentration remains <0.1% to prevent cellular toxicity.
Step-by-Step Protocol:
-
Cell Loading: Load HEK293-mGluR1 cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Compound Preparation:
-
Thaw 10 mM stock.
-
Perform a serial dilution in assay buffer (HBSS + 20 mM HEPES) to achieve 10x the final desired concentration.
-
Critical: Ensure the final DMSO concentration on cells does not exceed 0.5%, as DMSO can non-specifically modulate calcium channels.
-
-
Pre-incubation: Add Bay 36-7620 to cells and incubate for 15 minutes to allow equilibrium binding at the allosteric site.
-
Challenge: Inject Glutamate (at EC₈₀ concentration, typically ~10 µM) to stimulate the receptor.
-
Data Acquisition: Measure fluorescence intensity immediately upon injection for 60-120 seconds.
-
Analysis: Calculate IC₅₀ by plotting % inhibition against log[Bay 36-7620]. Validated IC₅₀ should fall between 100–200 nM.
In Vivo Applications
Bay 36-7620 exhibits blood-brain barrier (BBB) permeability, making it suitable for CNS studies.
-
Neuroprotection: In rat models of acute subdural hematoma, intravenous infusion (0.01–0.03 mg/kg/h) significantly reduces necrotic volume.
-
Anticonvulsant: Intravenous bolus (10 mg/kg) prevents seizures in pentylenetetrazole-induced models.[1]
-
Formulation for Injection: Due to poor water solubility, in vivo formulations often require vehicles such as 10% DMSO / 10% Cremophor EL / 80% Saline. Always verify solubility of the final emulsion before injection.
References
-
Primary Characterization: De Vry, J., et al. (2001).[6] "Neuroprotective and behavioral effects of the selective metabotropic glutamate mGlu1 receptor antagonist BAY 36-7620." European Journal of Pharmacology.
-
Mechanism of Action: Carroll, F. Y., et al. (2001). "Bay 36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity."[1][2][3][4][5] Molecular Pharmacology.
-
Chemical Properties: PubChem Compound Summary for CID 5311059 (Bay 36-7620).
-
Oncology Applications: Teh, J., et al. (2015). "Metabotropic glutamate receptor 1 disrupts melanocyte differentiation and promotes melanoma progression."[9] Pigment Cell & Melanoma Research.
Sources
- 1. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. jneurosci.org [jneurosci.org]
- 8. biosynth.com [biosynth.com]
- 9. oncotarget.com [oncotarget.com]
Structural & Mechanistic Characterization of Bay 36-7620
A Technical Guide to Non-Competitive mGlu1 Modulation
Executive Summary
Bay 36-7620 is a pivotal tool compound in neuropharmacology, distinguished as the first highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1) to demonstrate potent inverse agonist activity. Unlike competitive antagonists that merely occupy the orthosteric glutamate binding site, Bay 36-7620 binds to a distinct allosteric pocket within the transmembrane domain (TMD), stabilizing the receptor in an inactive conformation. This guide details the structural basis of this interaction, its inhibition of constitutive signaling, and validated protocols for its application in drug discovery assays.
Molecular Architecture & Binding Dynamics
Chemical Identity
Bay 36-7620 is a synthetic organic compound characterized by a hexahydro-cyclopenta[c]furan-1-one core.[1] Its lipophilicity allows it to penetrate the lipid bilayer to access the transmembrane allosteric site.
-
IUPAC Name: (3aS,6aS)-6a-(Naphthalen-2-ylmethyl)-5-methylidene-hexahydro-cyclopenta[c]furan-1-one[1]
-
Molecular Formula: C₁₉H₁₈O₂[2]
-
Molecular Weight: 278.35 g/mol
-
Key Pharmacophore: The naphthalene moiety provides critical hydrophobic interactions within the receptor's transmembrane helices, while the furan-one core orients the molecule within the pocket.
Transmembrane Binding Mode
Unlike glutamate, which binds to the extracellular "Venus flytrap" domain, Bay 36-7620 targets the heptahelical transmembrane domain (7-TMD).
-
Locus of Action: Mutagenesis studies using chimeric receptors (swapping domains between mGlu1 and mGlu5) have pinpointed Transmembrane Helices 4 through 7 (TM4–TM7) as the critical determinants for Bay 36-7620 binding and selectivity.[1][3]
-
Selectivity Profile: The compound exhibits >100-fold selectivity for mGlu1 over mGlu5. This is structurally significant because mGlu1 and mGlu5 share high sequence homology; the divergence in the TM4-7 region allows Bay 36-7620 to distinguish between them, whereas other allosteric modulators (like MPEP) prefer mGlu5.
Mechanism of Action: Inverse Agonism
The defining feature of Bay 36-7620 is its ability to inhibit constitutive activity . mGlu1 receptors possess a basal level of signaling activity even in the absence of glutamate. Bay 36-7620 does not just block agonist binding; it forces the receptor into an inactive state, reducing basal IP3 production.
Signaling Pathway Blockade
The diagram below illustrates the Gq-coupled signaling cascade and the specific intervention point of Bay 36-7620.
Figure 1: Mechanism of Action.[1][4][5] Bay 36-7620 shifts the receptor equilibrium toward the inactive state, preventing Gq coupling and subsequent Calcium mobilization.
Quantitative Pharmacology
The following data summarizes the potency of Bay 36-7620 in standard HEK293 cell assays expressing mGlu1a.
| Parameter | Value | Description |
| IC₅₀ (Antagonist) | 160 nM | Potency in inhibiting Glutamate-induced IP accumulation. |
| IC₅₀ (Inverse Agonist) | 380 nM | Potency in inhibiting basal (constitutive) IP formation. |
| Selectivity | > 100-fold | Ratio of affinity for mGlu1 vs. mGlu5.[1] |
| Mode of Antagonism | Non-Competitive | Does not displace [³H]Quisqualate (orthosteric ligand).[1][6] |
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (e.g., glutamate challenge) to confirm assay window and cell health.
Protocol: Calcium Mobilization Assay (FLIPR)
This assay measures the functional blockade of the receptor by monitoring intracellular Calcium flux.
Materials:
-
HEK293 cells stably expressing human mGlu1a.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Agonist: L-Glutamate.[1]
-
Instrument: FLIPR Tetra or FlexStation.[7]
Workflow Diagram:
Figure 2: FLIPR Assay Workflow. Note that Step 4 allows for the detection of inverse agonist activity if the baseline fluorescence drops below vehicle control.
Step-by-Step Procedure:
-
Seed Cells: Plate HEK-mGlu1a cells in poly-D-lysine coated 384-well black/clear plates (15,000 cells/well) 24 hours prior to assay.
-
Dye Loading: Remove media and add 20 µL of Calcium-6 dye in assay buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare Bay 36-7620 as a 10 mM stock in DMSO. Serial dilute in assay buffer (Final DMSO < 0.5%).
-
Pre-incubation (Critical): Add Bay 36-7620 to cells. Incubate for 10–15 minutes inside the reader or at RT.
-
Validation Check: Monitor fluorescence during this phase. A decrease relative to vehicle indicates inverse agonism.
-
-
Agonist Challenge: Inject L-Glutamate at an EC₈₀ concentration (typically ~1–3 µM).
-
Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds. Calculate IC₅₀ based on the reduction of the glutamate-induced peak.
Protocol: Radioligand Binding (Allosteric Validation)
To confirm the non-competitive nature of Bay 36-7620, perform a displacement assay using an orthosteric radioligand.
-
Membrane Prep: Harvest HEK-mGlu1a membranes.
-
Ligand: Use [³H]Quisqualate (binds to the glutamate site).[1]
-
Competition: Incubate membranes with [³H]Quisqualate (~2 nM) and increasing concentrations of Bay 36-7620 (up to 100 µM).
-
Result: Bay 36-7620 should NOT displace [³H]Quisqualate.[1][6]
-
Positive Control: Use unlabeled L-Glutamate or Quisqualate to define non-specific binding.
-
Interpretation: Lack of displacement confirms the compound binds to a site distinct from the orthosteric pocket (i.e., the TMD).
-
References
-
Carroll, F. Y., et al. (2001). "BAY36-7620: A Potent Non-Competitive mGlu1 Receptor Antagonist with Inverse Agonist Activity."[1][3][5] Molecular Pharmacology, 59(5), 965–973.
-
Lavreysen, H., et al. (2003).[2] "[3H]R214127: A Novel High-Affinity Radioligand for the mGlu1 Receptor Reveals a Common Binding Site for Allosteric Modulators." Molecular Pharmacology, 63(5), 1082–1093.
-
Fritzius, T., & Bettler, B. (2020). "The Metabotropic Glutamate Receptor Family: Structure, Coupling, and Allosteric Modulation." Pharmacology & Therapeutics.
-
Bayer AG. (1998). Patent WO1998053812 - Novel Derivatives of Cyclopenta[c]furan-1-one.
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- 2. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. rndsystems.com [rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Allosteric Modulation of Metabotropic Glutamate Receptor 1 by BAY 36-7620 within the Transmembrane Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the binding characteristics and functional consequences of BAY 36-7620, a potent and selective non-competitive antagonist and inverse agonist of the metabotropic glutamate receptor 1 (mGluR1). Contrary to initial broad searches which may associate it with other targets, BAY 36-7620's definitive binding site lies within the transmembrane (TM) domain of mGluR1. This allosteric modulation provides a unique mechanism for influencing receptor activity, distinct from competitive antagonists that target the glutamate binding site in the extracellular domain. This guide will delve into the molecular intricacies of this interaction, the downstream signaling pathways affected, and the experimental methodologies crucial for its characterization.
Introduction: The Significance of Allosteric Modulation of mGluR1
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in modulating synaptic plasticity and neuronal excitability.[1][2] mGluR1, in particular, is implicated in a variety of physiological and pathophysiological processes, including learning, memory, pain perception, and the development of certain cancers.[3] The receptor possesses a large extracellular domain (ECD) that binds the endogenous ligand glutamate, and a seven-transmembrane (7TM) helical domain responsible for G protein activation.[1][2][4]
While competitive antagonists targeting the glutamate binding site have been developed, allosteric modulators that bind within the transmembrane domain offer several potential advantages, including higher subtype selectivity and the ability to modulate receptor function in a more nuanced manner. BAY 36-7620 exemplifies this class of molecule, acting as a potent and selective non-competitive antagonist and inverse agonist of mGluR1.[1][2][5]
The Transmembrane Binding Site of BAY 36-7620
Extensive research, including studies with chimeric receptors, has unequivocally demonstrated that the binding site for BAY 36-7620 resides within the transmembrane region of the mGluR1 receptor.[1][2][3] This is a critical distinction from competitive antagonists that vie with glutamate for binding to the extracellular domain.
Key Findings:
-
Non-Competitive Antagonism: BAY 36-7620 does not displace the binding of radiolabeled glutamate analogs, such as [3H]quisqualate, from the glutamate-binding pocket.[1][2] Instead, it reduces the maximal efficacy of glutamate, a hallmark of non-competitive inhibition.[1][2]
-
Role of Specific Transmembrane Helices: Chimeric receptor studies, where domains of mGluR1 were swapped with those of other mGluR subtypes, have pinpointed transmembrane helices 4 to 7 as being crucial for the selectivity and activity of BAY 36-7620.[2][3] This suggests that the binding pocket is formed by a specific arrangement of these helices within the lipid bilayer.
-
Inverse Agonist Activity: In addition to antagonizing glutamate-induced activity, BAY 36-7620 also exhibits inverse agonist properties by inhibiting the constitutive, agonist-independent activity of the mGluR1a receptor splice variant.[1][2] This further underscores the ability of allosteric modulators to stabilize inactive conformations of the receptor.
Visualizing the Mechanism of Action
Caption: Mechanism of BAY 36-7620 action on mGluR1 signaling.
Impact on Downstream Signaling Pathways
The binding of BAY 36-7620 to the transmembrane domain of mGluR1 effectively inhibits its coupling to G proteins and subsequent downstream signaling cascades.
-
Inhibition of Phospholipase C (PLC) Pathway: mGluR1 is canonically coupled to Gq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). BAY 36-7620 potently inhibits glutamate-induced activation of this pathway.[3]
-
Modulation of MAPK and Akt Signaling: Downstream of PLC activation, mGluR1 can influence the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling pathways.[3] In various cancer cell lines, BAY 36-7620 has been shown to negatively regulate these pathways, leading to the inhibition of cell growth, proliferation, and invasion.[3]
Experimental Protocols for Characterizing BAY 36-7620 Binding and Function
A multi-faceted experimental approach is necessary to fully elucidate the interaction of BAY 36-7620 with mGluR1.
Radioligand Binding Assays
These assays are fundamental to determining the binding affinity and nature of the interaction.
Protocol: Competitive Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the human mGluR1a receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes with a fixed concentration of a radiolabeled competitive antagonist that binds to the allosteric site (e.g., [3H]R214127).[6]
-
Add increasing concentrations of unlabeled BAY 36-7620.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the BAY 36-7620 concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value.
-
Functional Assays
Functional assays are essential to quantify the antagonist and inverse agonist properties of BAY 36-7620.
Protocol: Inositol Phosphate (IP) Accumulation Assay
-
Cell Culture and Labeling:
-
Plate HEK293 cells expressing mGluR1a in a 24-well plate.
-
Label the cells overnight with myo-[3H]inositol in inositol-free medium.
-
-
Compound Treatment:
-
Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase) and varying concentrations of BAY 36-7620 for a specified time.
-
Stimulate the cells with a fixed concentration of glutamate (e.g., the EC50 concentration) for a defined period.
-
-
Extraction and Quantification:
-
Lyse the cells with a suitable acid (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the accumulated [3H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the glutamate-induced response at each concentration of BAY 36-7620 to determine the IC50 value for its antagonist activity.
-
To measure inverse agonist activity, perform the assay in the absence of glutamate and measure the reduction in basal IP accumulation.
-
Visualizing the Experimental Workflow
Caption: Workflow for characterizing BAY 36-7620 binding and function.
Quantitative Data Summary
| Parameter | Value | Receptor System | Assay Type | Reference |
| Antagonist Activity (IC50) | 0.16 µM (160 nM) | Rat mGluR1a | Glutamate-stimulated IP accumulation | [1][2] |
| Inverse Agonist Activity (IC50) | 0.38 µM (380 nM) | Rat mGluR1a | Basal IP accumulation | [1][2] |
Therapeutic Implications and Future Directions
The unique mechanism of action of BAY 36-7620 has positioned it as a valuable tool for investigating the physiological roles of mGluR1 and as a lead compound for drug development.
-
Neuroprotection: BAY 36-7620 has demonstrated neuroprotective effects in preclinical models of neurological disorders.[5]
-
Anticonvulsant Activity: The compound exhibits anticonvulsant properties, suggesting a potential role in epilepsy treatment.[5]
-
Oncology: The ability of BAY 36-7620 to inhibit proliferation and signaling pathways in cancer cells, such as melanoma and breast cancer, highlights the potential of targeting mGluR1 in oncology.[3][7]
Future research should focus on elucidating the precise molecular interactions between BAY 36-7620 and the transmembrane helices of mGluR1 through structural biology approaches like cryo-electron microscopy. Furthermore, the development of analogs with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the therapeutic potential of mGluR1 allosteric modulators into clinical applications.
References
-
Carroll, F. Y., Stolle, A., Beart, P. M., Voerste, A., Brabet, I., Mauler, F., Joly, F., Antonicek, H., Bockaert, J., & Pin, J. P. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular Pharmacology, 59(5), 965–973. [Link]
-
Novel phosphatidylinositol 4-kinases III beta (PI4KIIIβ) inhibitors discovered by virtual screening using free energy models. (2020-06-30). PLoS ONE, 15(6), e0234053. [Link]
-
Martin, L. J., Chen, M., & Kim, J. H. (2020). The G protein-Coupled Metabotropic Glutamate Receptor 1 controls neuronal macroautophagy. bioRxiv. [Link]
-
Carroll, F. Y., Stolle, A., Beart, P. M., Voerste, A., Brabet, I., Mauler, F., Joly, F., Antonicek, H., Bockaert, J., & Pin, J. P. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. PubMed. [Link]
-
PI4KIIIβ is a therapeutic target in chromosome 1q-amplified lung adenocarcinoma. (2020-01-22). PubMed. [Link]
-
Schröder, U. H., Müller, T., Schreiber, R., Stolle, A., Zuschratter, W., Balschun, D., Jork, R., & Reymann, K. G. (2008). The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice. Neuroscience, 157(2), 385–395. [Link]
-
Rojas-Pierce, M., et al. (2019). PI4KIIIβ Activity Regulates Lateral Root Formation Driven by Endocytic Trafficking to the Vacuole. Plant Physiology, 181(1), 213–226. [Link]
-
Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. (2026-02-02). BioWorld. [Link]
-
Schild analysis of the effect of BAY36-7620 on Glu activation of mGlu1... - ResearchGate. ResearchGate. [Link]
-
The Lipid Kinase PI4KIIIβ Is Highly Expressed in Breast Tumors and Activates Akt in Cooperation with Rab11a. AACR Journals. [Link]
-
PI4KB. Wikipedia. [Link]
-
Chemical structure of [ 3 H]R214127 (T, tritium), R193845, BAY 36-7620, NPS 2390, and CPCCOEt. - ResearchGate. ResearchGate. [Link]
-
Role of the G Protein-Coupled Receptor, mGlu1, in Melanoma Development. MDPI. [Link]
-
BAY 36-7620. Wikipedia. [Link]
-
Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas. (2017-03-28). Oncotarget, 8(13), 22103–22119. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. mdpi.com [mdpi.com]
Unveiling Synaptic Plasticity: A Technical Guide to the Role of Bay 36-7620 as a Selective mGluR1 Antagonist
This guide provides researchers, scientists, and drug development professionals with an in-depth technical understanding of Bay 36-7620 and its application in synaptic plasticity research. We will delve into the core mechanisms of this potent and selective mGluR1 antagonist, providing not just protocols, but the scientific rationale behind them, to empower robust and insightful experimental design.
Foreword: The Critical Role of mGluR1 in Synaptic Plasticity
Metabotropic glutamate receptor 1 (mGluR1), a Gq-protein coupled receptor, is a key modulator of synaptic transmission and plasticity. Its perisynaptic localization allows it to fine-tune neuronal excitability and synaptic strength in response to glutamate release. Dysregulation of mGluR1 signaling has been implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic intervention and a focal point for fundamental neuroscience research. Understanding the precise role of mGluR1 in synaptic plasticity phenomena, such as long-term potentiation (LTP) and long-term depression (LTD), is paramount. This is where selective pharmacological tools like Bay 36-7620 become indispensable.
Bay 36-7620: A Profile of a Selective mGluR1 Antagonist
Bay 36-7620, with the chemical name (3aS,6aS)-6a-Naphthalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental[c]furan-1-on, is a potent, selective, and non-competitive antagonist of the mGluR1 receptor.[1][2] Its unique pharmacological profile, including inverse agonist activity, makes it a powerful tool for dissecting the multifaceted roles of mGluR1.
Mechanism of Action: Beyond Simple Blockade
Unlike competitive antagonists that bind to the glutamate binding site, Bay 36-7620 acts non-competitively, binding to an allosteric site within the transmembrane domain of the mGluR1 receptor.[2] This mode of action confers several advantages, including a lack of competition with endogenous glutamate, leading to a more consistent and predictable blockade.
Crucially, Bay 36-7620 exhibits inverse agonist activity.[2] This means that it not only blocks the receptor's activation by agonists but also reduces its basal, constitutive activity.[2] This property is particularly valuable for investigating the physiological relevance of agonist-independent mGluR1 signaling.
Potency and Selectivity: A Quantitative Overview
The efficacy and reliability of a pharmacological tool are defined by its potency and selectivity. Bay 36-7620 demonstrates high potency for mGluR1 and excellent selectivity over other mGluR subtypes, particularly the closely related mGluR5.
| Parameter | Value | Reference |
| mGluR1 Antagonist IC₅₀ | 0.16 µM | [2] |
| mGluR1 Inverse Agonist IC₅₀ | 0.38 µM | [2] |
| Selectivity | No significant activity at mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR7, or mGluR8 at concentrations up to 10 µM | [2] |
mGluR1 Signaling and its Modulation by Bay 36-7620
Activation of mGluR1 initiates a cascade of intracellular signaling events that are central to its role in synaptic plasticity. Bay 36-7620, by inhibiting mGluR1, effectively dampens these downstream pathways.
The Canonical Gq Pathway and Homer Scaffolding
Upon glutamate binding, mGluR1 activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is intricately regulated by scaffolding proteins, particularly members of the Homer family.[3][4][5] Long-form Homer proteins tether mGluR1 to its downstream effectors, including IP3 receptors, facilitating efficient signal transduction.[3][4][5] The activity-dependent immediate early gene product Homer1a can disrupt this scaffolding, leading to changes in mGluR1 signaling and contributing to homeostatic plasticity.[6]
Experimental Applications of Bay 36-7620 in Synaptic Plasticity Research
The following sections provide detailed protocols and the underlying rationale for using Bay 36-7620 to investigate its role in long-term potentiation and long-term depression.
Investigating the Role of mGluR1 in Long-Term Potentiation (LTP)
LTP, a persistent strengthening of synapses, is a cellular correlate of learning and memory. The involvement of mGluR1 in LTP is complex and can be dissected using Bay 36-7620.
Studies have shown that the effect of Bay 36-7620 on LTP in the CA1 region of the hippocampus is concentration-dependent. At 1 µM, it can diminish LTP, while at 10 µM, it can amplify LTP induced by weak stimulation, suggesting a modulatory role for mGluR1.[7] However, it does not affect LTP induced by strong stimulation.[7] This suggests that mGluR1's role is more prominent under specific induction protocols.
This protocol outlines the steps for preparing acute hippocampal slices and subsequently recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.
A. Preparation of Acute Hippocampal Slices:
-
Anesthesia and Decapitation: Anesthetize a rodent (e.g., mouse or rat) with an approved anesthetic agent and decapitate.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Slicing: Glue the brain to the stage of a vibratome and cut 300-400 µm thick coronal or sagittal slices containing the hippocampus.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
B. Electrophysiological Recording:
-
Slice Transfer: Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: After establishing a stable baseline recording of fEPSPs for at least 20-30 minutes, apply Bay 36-7620 (1 µM or 10 µM) to the perfusing aCSF.
-
LTP Induction: After a 20-30 minute incubation with Bay 36-7620, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
Elucidating the Role of mGluR1 in Long-Term Depression (LTD)
mGluR-dependent LTD is a form of synaptic plasticity crucial for circuit refinement and is often induced by the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG). Bay 36-7620 is an essential tool to confirm the specific involvement of mGluR1 in this process.
Chemical LTD induced by DHPG is a well-established model to study mGluR-dependent synaptic depression. By applying Bay 36-7620 prior to and during DHPG application, researchers can determine the extent to which mGluR1 contributes to the observed depression of synaptic transmission. Studies have shown that Bay 36-7620 can block DHPG-induced LTD, confirming the critical role of mGluR1.[7]
This protocol describes the induction of chemical LTD in primary neuronal cultures and the use of Bay 36-7620 to probe the role of mGluR1.
-
Cell Culture: Plate primary hippocampal or cortical neurons on coverslips and culture for 19-21 days in vitro (DIV).
-
Baseline Treatment: Rinse the cells with pre-warmed medium. For the control group, treat with vehicle. For the experimental group, pre-incubate the cells with Bay 36-7620 (e.g., 10 µM) for 15 minutes at 37°C.
-
LTD Induction: Induce chemical LTD by treating the cells with 50 µM (S)-DHPG for 15 minutes at 37°C. In the experimental group, co-apply Bay 36-7620 with DHPG.
-
Recovery: Rinse the cells with pre-warmed medium and incubate with fresh medium (containing Bay 36-7620 for the experimental group) for a designated recovery period (e.g., 30 or 120 minutes) at 37°C.
-
Downstream Analysis: Following the recovery period, process the cells for downstream analysis, such as immunocytochemistry to assess changes in synaptic protein expression or electrophysiology to measure synaptic currents.
In Vivo Investigation of mGluR1 Function in Learning and Memory
To translate in vitro findings to a behavioral context, in vivo studies are essential. The Morris water maze is a classic behavioral task to assess hippocampus-dependent spatial learning and memory.
By administering Bay 36-7620 systemically to rodents, researchers can investigate the role of mGluR1 in the acquisition and consolidation of spatial memories. Studies have demonstrated that intravenous administration of Bay 36-7620 (10 mg/kg) can impair the acquisition of the water maze task in mice.[7]
A. Preparation and Administration of Bay 36-7620:
-
Formulation: Prepare a stock solution of Bay 36-7620 in a suitable solvent such as DMSO or ethanol.[4] For intraperitoneal (i.p.) injection, the stock solution can be further diluted in a vehicle like 10% Cremophor in 0.9% NaCl.
-
Administration: Administer Bay 36-7620 (e.g., 10 mg/kg) via i.p. or intravenous (i.v.) injection 30 minutes prior to the start of the behavioral testing.
B. Morris Water Maze Protocol:
-
Apparatus: Use a circular pool filled with opaque water, containing a hidden escape platform. The room should have various distal visual cues.
-
Acquisition Phase (Days 1-4):
-
Conduct four trials per day for four consecutive days.
-
For each trial, release the mouse from one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Track the swim path and analyze the time spent in the target quadrant where the platform was previously located.
-
Conclusion and Future Directions
Bay 36-7620 has proven to be an invaluable tool for dissecting the intricate role of mGluR1 in synaptic plasticity. Its high potency, selectivity, and unique inverse agonist properties have enabled researchers to move beyond simple receptor blockade and explore the nuances of mGluR1 signaling. The protocols and rationale provided in this guide are intended to serve as a foundation for rigorous and insightful research into the multifaceted world of synaptic plasticity.
Future research utilizing Bay 36-7620 could focus on its therapeutic potential in disorders characterized by aberrant mGluR1 signaling. Furthermore, combining the use of Bay 36-7620 with advanced techniques such as optogenetics and in vivo imaging will undoubtedly provide a more comprehensive understanding of how mGluR1 contributes to the dynamic processes of learning and memory.
References
-
Carroll, F. Y., St-Lager, T., Tora, A. S., & Pin, J. P. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Neuropharmacology, 40(1), 1-11. Retrieved from [Link]
-
Wikipedia. (n.d.). BAY 36-7620. Retrieved from [Link]
-
Ango, F., Robbe, D., Tu, J. C., Xiao, B., Worley, P. F., Pin, J. P., ... & Fagni, L. (2001). Homer-dependent cell surface expression of metabotropic glutamate receptor 5 in cultured cerebellar granule cells. Molecular and Cellular Neuroscience, 17(5), 863-874. Retrieved from [Link]
-
Leembruggen, A. J., Lu, Y., Wang, H., Uzungil, V., Renoir, T., Hannan, A. J., ... & Bornstein, J. C. (2023). Group I Metabotropic Glutamate Receptors Modulate Motility and Enteric Neural Activity in the Mouse Colon. Biomolecules, 13(1), 139. Retrieved from [Link]
-
V V, S., & P, S. (2012). mGluR-Dependent Synaptic Plasticity in Drug-Seeking. Frontiers in Neurology, 3, 123. Retrieved from [Link]
-
Schröder, U. H., Müller, T., Schreiber, R., Stolle, A., Zuschratter, W., Balschun, D., ... & Reymann, K. G. (2008). The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice. Neuroscience, 157(2), 385-395. Retrieved from [Link]
-
Vázquez-Cintora, C., Valdiosera-Vargas, R. F., & González-Barrios, J. A. (2022). Stabilization of Spine Synaptopodin by mGluR1 Is Required for mGluR-LTD. Journal of Neuroscience, 42(1), 74-89. Retrieved from [Link]
-
Satow, A., Maehara, S., Ise, S., Hikichi, H., Fukushima, M., Suzuki, G., ... & Ohta, H. (2008). Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents: Detailed Investigations with a Selective Allosteric Metabotropic Glutamate Receptor 1 Antagonist, FTIDC [4-[1-(2-Fluoropyridine-3-yl)-5-methyl-1 H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2 H)-carboxamide]. Journal of Pharmacology and Experimental Therapeutics, 326(2), 577-586. Retrieved from [Link]
-
Gasparini, F., Andres, H., & Kuhn, R. (2007). Allosteric modulators for mGlu receptors. Current neuropharmacology, 5(3), 183-193. Retrieved from [Link]
-
Zhang, C., Yuan, X. R., Li, H. Y., Li, S. B., Li, W. B., & Zhou, Y. (2015). Anti-Cancer Effect of Metabotropic Glutamate Receptor 1 Inhibition in Human Glioma U87 Cells: Involvement of PI3K/Akt/mTOR Pathway. Cellular Physiology and Biochemistry, 35(2), 643-653. Retrieved from [Link]
-
Gruart, A., Muñoz, M. D., & Delgado-García, J. M. (2007). Involvement of the mGluR1 receptor in hippocampal synaptic plasticity and associative learning in behaving mice. Cerebral Cortex, 17(12), 2810-2820. Retrieved from [Link]
-
Mao, L., Yang, L., Tang, Q., Samdani, S., Zhang, G., & Wang, J. Q. (2005). The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons. Journal of Neuroscience, 25(10), 2741-2752. Retrieved from [Link]
-
University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Ango, F., Prezeau, L., Muller, T., Tu, J. C., Xiao, B., Worley, P. F., ... & Fagni, L. (2001). Agonist-independent activation of metabotropic glutamate receptors by the intracellular protein Homer. Nature, 411(6840), 962-965. Retrieved from [Link]
-
Institute of Laboratory Animal Science (LTK). (2017). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Retrieved from [Link]
-
ResearchGate. (n.d.). Homer protein scaffolding at post-synaptic synapses. Retrieved from [Link]
Sources
- 1. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Regulation of Metabotropic Glutamate Receptor Signaling by the Post-Synaptic Scaffold Homer - Research Projects - Kammermeier Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the IC50 of Bay 36-7620, a Selective mGlu1 Inhibitor
Introduction: Unveiling the Potency of Bay 36-7620 as a Metabotropic Glutamate Receptor 1 (mGlu1) Inhibitor
The metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor (GPCR), plays a pivotal role in modulating synaptic transmission and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Bay 36-7620 has emerged as a potent and selective non-competitive antagonist of the mGlu1 receptor, exhibiting unique properties as an inverse agonist. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) of Bay 36-7620 for mGlu1 inhibition, focusing on in vitro cellular assays.
Bay 36-7620 acts as a non-competitive antagonist, meaning it does not compete with the endogenous ligand, glutamate, for its binding site on the receptor. Instead, it binds to an allosteric site within the transmembrane domain of the mGlu1 receptor, stabilizing it in an inactive conformation. Furthermore, Bay 36-7620 displays inverse agonist activity by reducing the constitutive, or basal, activity of the mGlu1a receptor subtype. Understanding the IC50 values under different experimental contexts is crucial for interpreting its pharmacological effects and for the development of novel therapeutics.
Reported IC50 Values of Bay 36-7620 for mGlu1 Inhibition
The inhibitory potency of Bay 36-7620 is highly dependent on the experimental system and the specific activity being measured. Below is a summary of reported IC50 values from peer-reviewed literature.
| Activity | Cell Line | Assay Principle | Reported IC50 | Reference |
| Antagonist Activity | HEK 293 cells expressing mGlu1a | Inhibition of glutamate-stimulated inositol phosphate (IP) production | 0.16 µM (160 nM) | |
| Inverse Agonist Activity | HEK 293 cells expressing mGlu1a | Inhibition of constitutive (basal) mGlu1a receptor activity (IP production) | 0.38 µM (380 nM) | |
| Antiproliferative Activity | Canine Hemangiosarcoma Cells | Inhibition of cell proliferation | 29 to 54 µM | |
| Antiproliferative Activity | Various Breast Cancer Cell Lines | Inhibition of cell growth and proliferation | 15.7 to 41.0 µM |
Note: The significant difference in IC50 values between recombinant cell lines used for pharmacological profiling and cancer cell lines highlights the importance of determining this parameter in the specific biological context of interest.
Principle of the Assay: Measuring mGlu1 Signaling
The canonical signaling pathway of the mGlu1 receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein. Activation of mGlu1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. The accumulation of inositol phosphates (IPs) serves as a robust and widely accepted readout for mGlu1 receptor activation.
Caption: The mGlu1 signaling pathway leading to downstream cellular effects.
Experimental Protocol: Determination of Bay 36-7620 IC50 using an Inositol Phosphate Accumulation Assay
This protocol provides a framework for determining the IC50 of Bay 36-7620 in a cell-based assay. It is essential to optimize parameters such as cell number, agonist concentration, and incubation times for each specific cell line.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the human or rat mGlu1a receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Assay Medium: Inositol-free DMEM or other appropriate buffer.
-
[3H]-myo-inositol
-
L-Glutamate (Agonist)
-
Bay 36-7620 (Antagonist)
-
Lithium Chloride (LiCl)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation Cocktail and Scintillation Counter
-
96-well cell culture plates
Experimental Workflow
Caption: A streamlined workflow for determining the IC50 of Bay 36-7620.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed the mGlu1-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Radiolabeling:
-
After 24-48 hours, replace the culture medium with inositol-free medium containing [3H]-myo-inositol (e.g., 0.5 µCi/well).
-
Incubate for 16-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Pre-incubation with Antagonist:
-
Prepare a serial dilution of Bay 36-7620 in assay buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Wash the cells once with assay buffer.
-
Add the different concentrations of Bay 36-7620 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of L-glutamate in assay buffer at a concentration that elicits a submaximal response (EC80 is often used for antagonist IC50 determination).
-
Add the glutamate solution to the wells (except for the basal control wells).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Assay Termination and Cell Lysis:
-
Aspirate the medium and terminate the reaction by adding a cold lysis buffer (e.g., 0.1 M formic acid).
-
Incubate on ice for at least 30 minutes to ensure complete cell lysis.
-
-
Isolation of Inositol Phosphates:
-
Transfer the cell lysates to tubes or a 96-well filter plate containing Dowex AG1-X8 resin.
-
Wash the resin to remove free [3H]-myo-inositol.
-
Elute the total [3H]-inositol phosphates with a suitable elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation vial or a 96-well scintillation plate with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis and IC50 Calculation
-
Data Normalization:
-
Subtract the basal (unstimulated) signal from all other data points.
-
Express the data as a percentage of the maximal glutamate response (in the absence of Bay 36-7620).
-
-
Curve Fitting:
-
Plot the percentage of inhibition against the logarithm of the Bay 36-7620 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).
-
Equation: Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
-
IC50 Determination:
-
The IC50 value is the concentration of Bay 36-7620 that produces 50% of the maximal inhibition. This value is derived directly from the curve-fitting analysis.
-
Self-Validating System and Causality in Experimental Choices
-
Choice of Cell Line: HEK293 cells are widely used due to their robust growth, high transfection efficiency, and low endogenous expression of most GPCRs, providing a clean background for studying the recombinant mGlu1 receptor.
-
Use of LiCl: The inclusion of LiCl is critical as it prevents the degradation of inositol monophosphate, amplifying the signal and increasing the assay window.
-
Agonist Concentration (EC80): Using a submaximal (EC80) concentration of glutamate ensures that the assay is sensitive to inhibition. If a saturating concentration of the agonist were used, a much higher concentration of a competitive antagonist would be needed to elicit inhibition. While Bay 36-7620 is non-competitive, using an EC80 concentration is a standard practice in IC50 determinations.
-
Controls: The inclusion of appropriate controls is paramount for data integrity. These include:
-
Basal control (no agonist): To determine the baseline signal.
-
Maximal stimulation control (agonist, no antagonist): To define the 100% response.
-
Vehicle control: To account for any effects of the solvent used to dissolve Bay 36-7620.
-
Concluding Remarks
The determination of the IC50 value of Bay 36-7620 is a fundamental step in characterizing its pharmacological profile. The inositol phosphate accumulation assay described herein provides a reliable and reproducible method for this purpose. It is imperative for researchers to recognize that the IC50 is not an absolute value but is dependent on the specific experimental conditions. Therefore, careful optimization and the inclusion of proper controls are essential for obtaining accurate and meaningful data. The information presented in this application note will aid researchers in designing and executing robust experiments to investigate the inhibitory effects of Bay 36-7620 on mGlu1 signaling.
References
- Carroll, F. Y., Stolle, A., Beart, P. M., Voerste, A., Brabet, I., Mauler, F., Joly, C., Antonicek, H., Bockaert, J., Müller, T., Pin, J. P., & Prézeau, L. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular pharmacology, *5
Application Note: Precision Inhibition of mGluR1-Mediated AKT Signaling in Cancer Using Bay 36-7620
Introduction: The mGluR1-AKT Axis in Oncology
While primarily known as a neurotransmitter receptor, Metabotropic Glutamate Receptor 1 (mGluR1) has emerged as a critical oncogenic driver in non-neuronal cancers, particularly melanoma, triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC). In these contexts, mGluR1 does not merely regulate ion channels but transactivates the PI3K/AKT pathway , driving unchecked cell survival and proliferation.
Bay 36-7620 is a potent, selective, non-competitive antagonist and inverse agonist of mGluR1.[1][2][3][4] Unlike direct AKT inhibitors (e.g., MK-2206) which often trigger feedback loops, Bay 36-7620 silences the upstream glutamatergic drive, effectively collapsing the ectopic signaling scaffold responsible for sustained AKT phosphorylation (Ser473/Thr308).
Mechanism of Action
Bay 36-7620 binds to the transmembrane domain of mGluR1, stabilizing the receptor in an inactive conformation.[5] This prevents G-protein coupling and subsequent PI3K activation, thereby inhibiting the phosphorylation of AKT.
Figure 1: Mechanism of Bay 36-7620 inhibition of the mGluR1-PI3K-AKT signaling cascade.
Material Preparation & Handling[7][8][9]
To ensure experimental reproducibility, precise handling of Bay 36-7620 is required. It is hydrophobic and requires proper reconstitution to avoid precipitation in aqueous media.
Reconstitution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Solubility: Soluble up to 100 mg/mL in DMSO; however, a 10 mM stock is recommended for ease of pipetting.
-
Storage: Aliquot into single-use vials and store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.
Calculation for 10 mM Stock:
Working Solutions
Prepare fresh working solutions in cell culture media immediately before use. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity.
Experimental Protocol: Inhibiting AKT Phosphorylation[1][3][12]
This protocol is validated for use in A549 (Lung) , MDA-MB-231 (Breast) , and U87 (Glioblastoma) cell lines.
Phase A: Cell Culture & Starvation
Objective: Reduce basal AKT phosphorylation to isolate the effect of the inhibitor on constitutive or ligand-induced signaling.
-
Seed Cells: Plate cancer cells in 6-well plates at a density of
cells/well. -
Incubation: Allow cells to attach overnight (16–24 hours) in complete media (DMEM/RPMI + 10% FBS).
-
Starvation (Critical Step):
-
Aspirate media and wash 1x with PBS.
-
Add serum-free media and incubate for 12–24 hours.
-
Rationale: Serum contains growth factors (insulin, EGF) that activate AKT, masking the specific contribution of mGluR1.
-
Phase B: Treatment with Bay 36-7620
Objective: Dose-dependent inhibition of AKT.[3]
-
Dose Preparation: Prepare Bay 36-7620 in serum-free media at concentrations of 0, 5, 10, 20, and 50 µM .
-
Application: Replace starvation media with drug-containing media.
-
Duration: Incubate for 1 to 4 hours for signaling studies.
-
Note: For cell viability/proliferation assays, incubation extends to 72 hours.[3]
-
-
Stimulation (Optional): If studying ligand-dependency, add Glutamate (100 µM) or VEGF (50 ng/mL) for the final 15 minutes of treatment.
Phase C: Lysis & Western Blotting
Objective: Quantify p-AKT vs. Total AKT.
-
Lysis: Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.
-
Immunoblotting:
-
Primary Targets: p-AKT (Ser473) and p-AKT (Thr308).[8]
-
Loading Control: Total AKT (pan) and
-Actin/GAPDH. -
Antibody Dilution: 1:1000 in 5% BSA/TBST (Milk blocks phosphoproteins; use BSA).
-
Figure 2: Experimental workflow for assessing AKT inhibition.
Data Analysis & Expected Results
Quantitative Benchmarks
The following table summarizes expected IC50 values and effective concentrations for Bay 36-7620 in various cancer models based on literature.
| Cell Line | Cancer Type | Effective Dose (AKT Inhibition) | IC50 (Proliferation) | Key Reference |
| A549 | NSCLC | 10 - 25 µM | ~25 µM | [1, 2] |
| U87 | Glioblastoma | 10 - 20 µM | N/A | [3] |
| MDA-MB-231 | Breast (TNBC) | 20 - 40 µM | 41.0 µM | [1, 4] |
| BT-549 | Breast (TNBC) | 10 - 20 µM | 15.7 µM | [1] |
| HEK293 | Control (mGluR1+) | 0.1 - 10 µM | 0.16 µM (Receptor) | [5] |
Interpretation
-
Positive Result: A dose-dependent decrease in p-AKT band intensity (Ser473/Thr308) without a significant change in Total AKT levels.
-
Negative Control: DMSO-only treated cells should show robust basal or stimulated p-AKT.
-
Specificity Check: If Riluzole (a generic glutamate release inhibitor) is used as a comparator, Bay 36-7620 should show higher potency and specificity in mGluR1-driven lines.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No reduction in p-AKT | High basal AKT activation (mutation) | Check PIK3CA/PTEN status. Bay 36-7620 works best in upstream-driven contexts, not constitutive downstream mutations. |
| Precipitation in media | Drug insolubility | Vortex vigorously. Ensure DMSO stock is warm before adding. Do not exceed 50 µM in aqueous media. |
| High toxicity | Off-target effects | Reduce duration. For signaling, 1-2 hours is sufficient. Long exposures (>24h) at high doses (>50µM) induce apoptosis. |
References
-
ResearchGate. (2023). Gene expression signatures are altered by treatment with riluzole or BAY 36-7620.[9] Retrieved October 26, 2025, from [Link]
-
Karger Publishers. (2015). Anti-Cancer Effect of Metabotropic Glutamate Receptor 1 Inhibition in Human Glioma U87 Cells: Involvement of PI3K/Akt/mTOR Pathway. Cellular Physiology and Biochemistry. Retrieved October 26, 2025, from [Link]
-
National Institutes of Health (NIH). (2011). Metabotropic Glutamate Receptor-1: A potential therapeutic target for the treatment of breast cancer. PMC. Retrieved October 26, 2025, from [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor-1: A potential therapeutic target for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
Application Note: Bay 36-7620 Treatment Protocol for mGlu1-Expressing HEK293 Cells
[1][2]
Abstract & Mechanism of Action
Bay 36-7620 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1).[1][2][3][4] Unlike competitive antagonists that bind to the orthosteric glutamate site (Venus Flytrap domain), Bay 36-7620 binds to the transmembrane 7-helix domain (specifically involving TM4-TM7).
Critical Distinction: Bay 36-7620 is an inverse agonist .[5][1][2][3] It not only blocks glutamate-induced signaling but also significantly inhibits the high constitutive (basal) activity of mGlu1 receptors.[1][3] This property makes it a vital tool for studying mGlu1-driven pathologies, such as specific neuronal excitotoxicity and mGlu1-positive melanomas/breast cancers.
Signaling Pathway
mGlu1 is Gq-coupled.[1] Activation leads to the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3 and DAG. IP3 triggers the release of intracellular Calcium (
Figure 1: mGlu1 Signaling Cascade and Bay 36-7620 Mechanism. Bay 36-7620 acts allosterically on the transmembrane domain to lock the receptor in an inactive state.
Pre-Experimental Validation (Self-Validating Systems)
To ensure scientific integrity, the following conditions must be met before proceeding with the assay.
A. Cellular Model Verification
Wild-type HEK293 cells express negligible levels of mGlu1.
-
Requirement: You must use HEK293 cells stably transfected with mGlu1 (HEK293-mGlu1) or perform transient transfection 24–48 hours prior to the assay.
-
Negative Control: Wild-type (WT) or Vector-only transfected HEK293 cells. These should show no calcium response to Glutamate and no effect from Bay 36-7620.
-
Positive Control (Agonist): Glutamate (EC80 ~ 1-10 µM) or DHPG (Group I selective agonist).
B. Compound Handling & Solubility
Bay 36-7620 is hydrophobic. Improper handling leads to precipitation and false negatives.
| Parameter | Specification | Notes |
| MW | 278.35 g/mol | |
| Solubility | DMSO (~25 mg/mL) | Insoluble in water. |
| Stock Prep | 10 mM in 100% DMSO | Aliquot and store at -20°C. Avoid freeze-thaw >3 cycles. |
| Working Sol. | Dilute in Assay Buffer | Max Final DMSO: 0.5% (Cells tolerate <1%). |
| IC50 (Antagonist) | ~160 nM (0.16 µM) | Against Glutamate/DHPG challenge. |
| IC50 (Inverse) | ~380 nM (0.38 µM) | Inhibition of basal activity.[1][3] |
Core Protocol: Calcium Mobilization Assay (FLIPR/Plate Reader)
This protocol measures the ability of Bay 36-7620 to inhibit Glutamate-induced intracellular calcium release.
Reagents
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Probenecid (2.5 mM): Essential to prevent dye leakage from HEK293 cells.
-
Calcium Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: L-Glutamate or DHPG.
Step-by-Step Methodology
Step 1: Cell Plating (Day -1)
-
Harvest HEK293-mGlu1 cells using Accutase (gentler than Trypsin to preserve receptors).
-
Plate at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2. Confluence should be ~80-90% on assay day.
Step 2: Dye Loading (Day 0)
-
Prepare Loading Buffer : Assay Buffer + 4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid.
-
Remove culture media and wash cells once with Assay Buffer (gentle wash).
-
Add 100 µL Loading Buffer per well.
-
Incubate 45 minutes at 37°C (in dark).
-
Incubate 15 minutes at Room Temperature (RT) to allow dye de-esterification.
Step 3: Bay 36-7620 Treatment (Antagonist Mode)
Rationale: As a non-competitive antagonist, Bay 36-7620 requires pre-incubation to equilibrate within the transmembrane domain.
-
Prepare 5x concentrated Bay 36-7620 solutions in Assay Buffer (ensure DMSO is matched).
-
Remove Loading Buffer and replace with 180 µL fresh Assay Buffer (or leave buffer if using a no-wash kit).
-
Add 20 µL of 5x Bay 36-7620 to cells.
-
Concentration Range: 1 nM to 10 µM (Log scale).
-
-
Incubate for 20-30 minutes at RT.
Step 4: Agonist Challenge & Measurement
-
Place plate in FLIPR or functional plate reader (e.g., FlexStation).
-
Start recording baseline fluorescence (Ex 494 nm / Em 516 nm) for 10-20 seconds.
-
Inject EC80 concentration of Glutamate (typically 10-20 µM final) or DHPG.
-
Record Calcium flux for 120 seconds.
Figure 2: Experimental Workflow for Calcium Mobilization Assay.
Advanced Protocol: Detecting Inverse Agonism
Bay 36-7620 is unique because it lowers basal activity. Standard Calcium assays are often too transient to detect this subtle drop unless the basal calcium levels are significantly elevated by mGlu1 overexpression.
Preferred Method: IP-One HTRF Assay (Cisbio) or Radioactive IP Accumulation. If using Calcium flux to detect inverse agonism:
-
Follow Steps 1 & 2 above.
-
Do NOT add Glutamate.
-
Inject Bay 36-7620 (10 µM) and monitor for a decrease in fluorescence relative to vehicle (DMSO) control over a longer window (5-10 minutes).
-
Result: You should observe a dose-dependent reduction in basal fluorescence in mGlu1 cells, but not in WT cells.
Data Analysis & Troubleshooting
Calculating IC50[4]
-
Normalize data:
-
Plot Log[Bay 36-7620] vs. % Response.
-
Fit using a 4-parameter logistic equation (Sigmoidal dose-response).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No response to Glutamate | Low mGlu1 expression | Verify transfection efficiency via Western Blot or use stable line. |
| High Background / Noise | Dye leakage | Ensure Probenecid (2.5 mM) is fresh and present in loading/assay buffer. |
| Precipitation | High concentration / Cold buffer | Do not exceed 0.5% DMSO. Pre-warm buffers to RT. |
| No inhibition by Bay 36-7620 | Competitive displacement? | Bay 36-7620 is non-competitive; however, ensure Agonist dose is not supramaximal (>EC90).[5] Use EC80. |
References
-
Carroll, F. Y., et al. (2001). "BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity."[4] Molecular Pharmacology, 59(5), 965–973.
-
MedChemExpress. "BAY 36-7620 Product Information and Biological Activity."
-
Sigma-Aldrich. "BAY 36-7620 ≥98% (HPLC) Product Datasheet."
-
R&D Systems / Tocris. "Bay 36-7620: mGlu1 antagonist and inverse agonist."
-
Marcaggi, P., et al. (2009). "Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization." PNAS, 106(27), 11388–11393. (Validates Bay 36-7620 non-competitive nature via FRET).
Sources
- 1. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: Optimal Concentration & Protocol for Bay 36-7620 in LTP Experiments
This Application Note is designed for electrophysiologists and neuropharmacologists investigating synaptic plasticity. It details the optimal use of Bay 36-7620 , a potent, non-competitive mGluR1 inverse agonist, specifically for Long-Term Potentiation (LTP) experiments.
Abstract & Core Mechanism
Bay 36-7620 is a benchmark pharmacological tool for isolating the specific contributions of metabotropic glutamate receptor subtype 1 (mGluR1 ) to synaptic plasticity. Unlike competitive antagonists (e.g., AIDA, MCPG), Bay 36-7620 binds to the transmembrane heptahelix domain (TM 4-7), acting as a non-competitive antagonist and an inverse agonist .
This dual mechanism is critical for LTP experiments:
-
Blockade of Glutamate Evoked Signaling: It prevents glutamate from activating the Gq-PLC-IP3 pathway during high-frequency stimulation (HFS).
-
Suppression of Constitutive Activity: It silences the basal, agonist-independent signaling of mGluR1, which regulates intrinsic excitability and calcium buffering in dendritic spines.
Pharmacological Profile (Key Parameters)
| Parameter | Value | Biological Context |
| Target | mGluR1 (Selectivity >100x vs mGluR5) | Specific blockade of mGluR1-dependent plasticity. |
| IC50 (Antagonism) | 0.16 µM | Inhibition of glutamate-induced IP formation (HEK293). |
| IC50 (Inverse Agonism) | 0.38 µM | Inhibition of basal (constitutive) receptor activity.[1][2] |
| Mechanism | Non-competitive / Allosteric | Efficacy is maintained even under high synaptic glutamate concentrations. |
Optimal Concentration Determination
For acute brain slice experiments (Hippocampus/Cerebellum), the effective concentration is significantly higher than the IC50 derived from cell culture due to tissue penetration barriers and lipophilicity.
Recommended Concentration: 10 µM
Why 10 µM?
-
Tissue Penetration: Bay 36-7620 is highly lipophilic. In acute slices (300–400 µm thick), a bath concentration of 10 µM ensures that the concentration at the synaptic cleft in the deep tissue layers exceeds the IC50 (~0.16 µM) sufficiently to achieve full receptor occupancy.
-
Selectivity Window: At 10 µM, Bay 36-7620 retains high selectivity for mGluR1.[1] Concentrations exceeding 30–50 µM risk off-target effects on mGluR5 or non-specific membrane alterations.
-
Experimental Evidence: Research demonstrates that 10 µM Bay 36-7620 effectively modulates LTP induced by weak theta-burst stimulation (TBS) in the CA1 region without abolishing basal transmission (Schröder et al., 2008).
Concentration Matrix by Preparation
| Experimental System | Optimal Concentration | Wash-in Time | Notes |
| Acute Brain Slices | 10 µM | 30–45 min | Mandatory pre-incubation to equilibrate deep tissue. |
| Dissociated Culture | 0.1 – 1.0 µM | 10–15 min | Direct access allows use of near-IC50 concentrations. |
| In Vivo (Systemic) | 10 mg/kg (i.v./i.p.) | N/A | Crosses BBB; effective for behavioral assays. |
Mechanism of Action Diagram
The following diagram illustrates the signaling pathway blocked by Bay 36-7620. Note the blockade of both constitutive (basal) and glutamate-evoked Ca2+ release.
Caption: Bay 36-7620 binds allosterically to mGluR1, preventing Gq coupling and IP3-mediated Ca2+ release.
Experimental Protocol: Hippocampal LTP
This protocol is optimized for Schaffer collateral-CA1 LTP recordings in rat/mouse acute slices.
Materials Preparation[3][4][5]
-
Stock Solution: Dissolve Bay 36-7620 in 100% DMSO to create a 10 mM stock .
-
Storage: Aliquot (10-20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (10 µM): Dilute the stock 1:1000 in ACSF immediately before use.
-
Final DMSO concentration: 0.1% (v/v).
-
Vehicle Control: ACSF with 0.1% DMSO (Critical for valid comparisons).
-
Step-by-Step Workflow
Phase 1: Slice Recovery & Baseline (0 - 20 min)
-
Place slices in the recording chamber perfused with standard ACSF (2-3 mL/min, 30-32°C).
-
Stimulate Schaffer collaterals (0.033 Hz, monophasic pulses).
-
Adjust stimulation intensity to elicit an fEPSP slope that is 30–40% of the maximum response.
-
Criteria: Ensure a stable baseline for at least 20 minutes (<5% drift).
Phase 2: Drug Wash-In (20 - 50 min)
-
Switch perfusion to ACSF + 10 µM Bay 36-7620 .
-
Incubate for 30 minutes while continuing baseline recording.
-
Observation: You may observe a slight alteration in basal excitability due to the inverse agonist effect (blocking constitutive activity). If fEPSP slope changes >10%, re-adjust stimulation intensity to match baseline amplitude before induction, or normalize data post-hoc.
-
Phase 3: LTP Induction (Time = 0)
-
Apply Induction Protocol (in the continued presence of Bay 36-7620).
-
Weak LTP: Theta Burst Stimulation (TBS) - 5 bursts of 4 pulses at 100 Hz, inter-burst interval 200 ms.
-
Strong LTP: 3-4 trains of HFS (100 Hz, 1s), separated by 5 mins.
-
-
Note: mGluR1 blockade often affects the induction threshold or the maintenance phase of specific forms of LTP (e.g., depotentiation or priming-dependent LTP).
Phase 4: Maintenance Recording (0 - 60 min post-induction)
-
Continue recording fEPSPs for 60 minutes.
-
Washout (Optional): Bay 36-7620 is difficult to wash out completely due to lipophilicity. Washout experiments are generally not recommended for proving reversibility within the timeframe of a single slice.
Experimental Timeline Diagram
Caption: Timeline ensuring sufficient drug equilibration (Wash-In) prior to synaptic plasticity induction.
Technical Considerations & Troubleshooting
Solubility Issues
-
Problem: Bay 36-7620 can precipitate in aqueous ACSF if added too quickly or at high concentrations.
-
Solution: Vortex the stock solution into a small volume of ACSF (intermediate dilution) before adding to the main reservoir. Ensure the final solution is clear.
"Weak" vs. "Strong" LTP[6]
-
Expert Insight: mGluR1 activation is often required for the stabilization of LTP or for specific forms of LTP (e.g., in interneurons or mossy fibers). In CA1 pyramidal neurons, 10 µM Bay 36-7620 has been shown to amplify weak LTP (likely by disinhibiting feed-forward interneurons) while having negligible effects on strong, NMDAR-dependent LTP (Schröder et al., 2008).
-
Control: Always run a parallel "Vehicle" group (0.1% DMSO) to distinguish drug effects from vehicle effects.
Inverse Agonism
-
Be aware that Bay 36-7620 reduces constitutive mGluR1 activity.[2][3] If your baseline transmission drops upon wash-in, this is a physiological effect of the drug, not necessarily "run-down." It indicates that tonic mGluR1 activity supports basal synaptic weight in your preparation.
References
-
Carroll, F. Y., et al. (2001). BAY 36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity.[1] Molecular Pharmacology, 59(5), 965-973.
-
Schröder, U. H., et al. (2008). The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices.[4] Neuroscience, 157(2), 385-395.[4]
-
De Vry, J., et al. (2001). Neuroprotective and behavioral effects of the selective metabotropic glutamate mGlu1 receptor antagonist BAY 36-7620.[5] European Journal of Pharmacology, 428(2), 203-214.
-
Tocris Bioscience. Product Information: Bay 36-7620.[5][6][4][7][8]
Sources
- 1. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
Application Note: Optimization of Bay 36-7620 Incubation Kinetics for mGluR1 Calcium Mobilization Assays
Abstract
This technical guide provides a rigorous protocol for utilizing Bay 36-7620 , a potent non-competitive mGluR1 antagonist and inverse agonist, in high-throughput calcium mobilization assays. While standard competitive antagonists often require minimal pre-incubation, Bay 36-7620's allosteric mechanism and lipophilic nature necessitate a specific incubation window to achieve thermodynamic equilibrium and maximal potency. This document outlines the mechanistic rationale, detailed experimental workflow, and data analysis framework to ensure assay reproducibility and Z’ factor stability.
Introduction & Mechanistic Rationale
The Target: mGluR1 Signaling
Metabotropic glutamate receptor 1 (mGluR1) is a G
The Compound: Bay 36-7620
Bay 36-7620 is a specific, non-competitive antagonist (Negative Allosteric Modulator, NAM) with significant inverse agonist activity.[2]
-
Mechanism: Unlike competitive antagonists that bind to the extracellular "Venus Flytrap" domain, Bay 36-7620 binds to the 7-transmembrane (7TM) domain (specifically helices 4-7).
-
Kinetics: Accessing this hydrophobic transmembrane pocket requires diffusion through the lipid bilayer or lateral diffusion within the membrane. Consequently, incubation time is the critical variable governing the compound's observed potency (IC
). -
Inverse Agonism: Bay 36-7620 actively suppresses the high constitutive activity of mGluR1.[2] Insufficient incubation fails to reduce this basal noise, compressing the assay window.
Signaling Pathway Visualization
The following diagram illustrates the Gq-signaling cascade and the specific intervention point of Bay 36-7620 within the transmembrane domain.
Figure 1: Mechanism of Action. Bay 36-7620 acts allosterically on the transmembrane domain to block Gq coupling and calcium release.
Critical Parameter: Incubation Time
For high-throughput screening (HTS) or lead optimization, the incubation time of the antagonist prior to agonist challenge is paramount.
| Parameter | Recommended Time | Scientific Justification |
| Minimum Incubation | 15 Minutes | Required for membrane partitioning and initial binding to the 7TM allosteric pocket. |
| Optimal Incubation | 30 - 60 Minutes | Ensures thermodynamic equilibrium. Critical for observing full inverse agonist effects (reduction of basal Ca |
| Over-Incubation | > 120 Minutes | Risk of receptor internalization or cellular stress due to DMSO vehicle, potentially reducing signal-to-noise ratio. |
Key Insight: In brain slice preparations, incubation up to 60 minutes is standard [1]. For monolayer cell cultures (HEK293/CHO), 30 minutes at Room Temperature (RT) is generally sufficient to stabilize the IC
Detailed Experimental Protocol
Materials & Reagents[3]
-
Cell Line: HEK293 or CHO cells stably expressing human mGluR1 (and optionally G
or promiscuous G-proteins if endogenous coupling is weak). -
Culture Media: DMEM/F12 + 10% FBS + G418 (selection antibiotic).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Avoid Probenecid if possible, as it may interact with some transporters, though it is standard for dye retention).
-
Calcium Dye: Fluo-4 AM, Calcium-6, or equivalent.
-
Agonist: L-Glutamate (EC
concentration) or DHPG (Group I selective). -
Compound: Bay 36-7620 (Dissolve in 100% DMSO to 10 mM stock).
Step-by-Step Workflow
Step 1: Cell Plating (Day -1)
-
Harvest cells and resuspend in growth media.
-
Plate at 50,000 - 80,000 cells/well in Poly-D-Lysine coated 96-well black/clear-bottom plates.
-
Incubate overnight at 37°C, 5% CO
. Confluency should be >90% at assay time.
Step 2: Dye Loading (Day 0, T minus 90 min)
-
Remove growth media.
-
Add 100 µL/well of Dye Loading Solution (e.g., 4 µM Fluo-4 AM in Assay Buffer + 0.04% Pluronic F-127).
-
Incubate for 60 minutes at 37°C.
-
Note: If using Fluo-4, a wash step is required. If using No-Wash kits (Calcium-6), proceed directly.
Step 3: Compound Preparation
-
Prepare a 3X or 5X concentration plate of Bay 36-7620 in Assay Buffer.
-
Ensure final DMSO concentration will be <0.5% (typically 0.1%).
-
Serial Dilution: 1:3 dilution series starting from 10 µM final (30 µM in source plate).
Step 4: Pre-Incubation (The Critical Step)
-
Add Bay 36-7620 solution to the cell plate.
-
Incubate for 30 to 60 minutes at Room Temperature (25°C) in the dark.
-
Why RT? Room temperature reduces receptor internalization rates compared to 37°C during the static incubation phase, maintaining surface receptor density.
Step 5: Agonist Challenge & Data Acquisition
-
Transfer plate to FLIPR/FlexStation.
-
Start reading baseline fluorescence for 10-20 seconds.
-
Inject Agonist (Glutamate/DHPG) at EC
concentration. -
Monitor fluorescence for 120-180 seconds.
Assay Timeline Visualization
Figure 2: Assay Timeline. The 30-60 minute equilibration phase (red) is essential for Bay 36-7620 to access the transmembrane allosteric site.
Data Analysis & Validation
Calculating Inhibition
Normalize data to "Max Response" (Agonist only) and "Min Response" (Buffer only).
IC50 Determination
Fit the % Inhibition data to a 4-parameter logistic (4PL) equation:
-
Expected IC
: ~160 nM (0.16 µM) against glutamate [2]. -
Inverse Agonist IC
: ~380 nM (0.38 µM) for inhibition of basal IP formation [2].
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window | Constitutive activity high; Dye leakage. | Use Probenecid (2.5 mM) to retain dye. Ensure cells are healthy. |
| Shifted IC | Insufficient incubation. | Increase Bay 36-7620 pre-incubation to 60 mins . |
| High Well-to-Well Variability | DMSO "edge effect" or pipetting error. | Centrifuge plates before read. Ensure DMSO < 0.5%. |
| No Inverse Agonism Observed | Basal calcium levels too low to detect drop. | Use a cell line with higher receptor density or co-express G |
References
-
De Vry, J., et al. (2001). "Neuroprotective and behavioral effects of the selective metabotropic glutamate mGlu(1) receptor antagonist BAY 36-7620." European Journal of Pharmacology.
-
Carroll, F. Y., et al. (2001). "BAY 36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity."[2][3] Molecular Pharmacology.
-
Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note." Molecular Devices Technical Library.
-
Schröder, U. H., et al. (2008). "The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity..."[3] Neuroscience.
Sources
- 1. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Bay 36-7620 Technical Support Hub: Stability & Storage Optimization
Current Status: Operational Ticket ID: B36-STAB-GUIDE Assigned Specialist: Senior Application Scientist, Molecular Pharmacology
Executive Summary
Bay 36-7620 is a potent, non-competitive mGluR1 (metabotropic glutamate receptor 1) antagonist with significant inverse agonist activity .[1][2][3][4] Unlike neutral antagonists, it actively stabilizes the receptor in an inactive conformation, reducing constitutive activity. This mechanism makes the compound highly sensitive to structural degradation; even minor hydrolysis can sever the pharmacophore required for this inverse agonism, leading to "silent" experimental failure where the compound appears present but fails to suppress basal signaling.
This guide replaces standard "store at -20°C" advice with a self-validating stability protocol designed to prevent the most common failure mode: hydrolytic degradation in hygroscopic solvents.
Part 1: The Physics of Degradation (Root Cause Analysis)
To prevent degradation, you must understand the enemy. Bay 36-7620 (MW: 278.35 g/mol ) is a hydrophobic small molecule. Its primary degradation pathway during storage is moisture-induced hydrolysis facilitated by freeze-thaw cycles in DMSO.
The "Hygroscopic Trap"
DMSO is the standard solvent for Bay 36-7620, capable of solubilizing it up to 100 mM . However, DMSO is aggressively hygroscopic.
-
The Freeze: When you freeze a DMSO stock at -20°C, the DMSO crystallizes.
-
The Thaw: As it thaws, the cold DMSO surface condenses atmospheric water vapor.
-
The Trap: Water enters the solution. Since Bay 36-7620 is hydrophobic, the introduction of water reduces solubility, causing micro-precipitation (often invisible to the naked eye) and hydrolytic cleavage over time.
Part 2: Storage & Reconstitution Protocols
Protocol A: Solid State Storage (The Golden Standard)
Upon receipt of the vial:
-
Do not open immediately. Allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside its aluminized bag. This prevents condensation from forming on the cold solid.
-
Long-term Storage: Store the solid powder at -20°C (or +4°C for short term) in a sealed container with active desiccant (silica gel).
-
Shelf Life: >2 years if kept desiccated and dark.
Protocol B: Master Stock Preparation (The "Single-Shot" System)
Objective: Create a high-concentration stock that is never refrozen.
| Parameter | Specification | Notes |
| Solvent | 100% Anhydrous DMSO | Do not use "molecular biology grade" DMSO unless it is fresh; use anhydrous grade packed under argon if possible. |
| Concentration | 10 - 50 mM | Tocris lists solubility up to 100 mM , but 50 mM is safer to prevent crashing out at low temps. |
| Vessel | Amber Glass Vials | Bay 36-7620 is light-sensitive. If using plastic tubes, wrap in foil. |
| Storage Temp | -80°C | Preferred over -20°C for liquid stocks to halt all kinetic degradation. |
Step-by-Step:
-
Calculate the volume of DMSO required for a 50 mM stock (e.g., for 10 mg of Bay 36-7620, add ~718 µL DMSO).
-
Add DMSO and vortex vigorously until fully dissolved. Note: If solution is cloudy, sonicate in a water bath for 5-10 seconds.
-
The Critical Step: Immediately aliquot the master stock into single-use volumes (e.g., 20 µL or 50 µL) in PCR tubes or small amber vials.
-
Store aliquots at -80°C .
-
Usage Rule: Never refreeze an aliquot. Thaw once, use, and discard the remainder.
Part 3: Troubleshooting & FAQ
Q1: My DMSO stock has turned cloudy after thawing. Can I still use it?
-
Diagnosis: This is "Crash-Out" caused by water contamination (The Hygroscopic Trap).
-
Solution:
-
Sonicate the vial in a warm water bath (37°C) for 1-2 minutes.
-
Vortex vigorously.
-
Test: If it clears, you may proceed, but verify concentration. If it remains cloudy, the effective concentration is unknown. Discard and prepare fresh stock.
-
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Yes, but with caution. Bay 36-7620 is soluble in ethanol up to 100 mM . However, ethanol evaporates much faster than DMSO, which can change the concentration of your stock over time if the seal isn't perfect. Ethanol is preferred only if your biological system is hypersensitive to DMSO.
Q3: I am doing in vivo animal studies. How do I formulate it?
-
Guideline: Do not inject pure DMSO.
-
Protocol:
-
Prepare a fresh 100 mM stock in DMSO.
-
Dilute this stock 1:1000 into warm sterile saline or PBS containing 0.5% Methylcellulose or Tween-80 to prevent precipitation upon contact with the aqueous buffer.
-
Warning: Aqueous dilutions are unstable. Prepare immediately before injection (within 30 mins).
-
Q4: I'm seeing variability in my calcium flux assays. Is it the compound?
-
Diagnostic: Bay 36-7620 is an inverse agonist .[1][2][3][4][5][6] If it degrades, you won't just lose antagonism; you will lose the suppression of basal activity.
-
Check: Run a "Basal Activity Control" (Cells + Buffer + Degraded Compound). If the basal calcium levels are higher than in your "Fresh Compound" group, your stock has degraded and is no longer stabilizing the inactive receptor state.
Part 4: Visualizing the Workflow
Diagram 1: The Storage Decision Tree
Caption: Logical flow for handling Bay 36-7620 from receipt to experiment, ensuring minimal degradation exposure.
Diagram 2: The "Hygroscopic Trap" Mechanism
Caption: The degradation cycle caused by improper storage of DMSO stocks.
References
-
Carroll, F. Y., et al. (2001).[2] BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity.[1][2][3][4][5] Molecular Pharmacology, 59(5), 965-973.
-
De Vry, J., et al. (2001).[5] Neuroprotective and behavioural effects of the selective metabotropic glutamate mGlu1 receptor antagonist BAY 36-7620.[1][4][5] European Journal of Pharmacology, 428(2), 203-214.
Sources
- 1. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. jneurosci.org [jneurosci.org]
Bay 36-7620 Cytotoxicity Limits in Neuronal Cultures: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Bay 36-7620 in neuronal cultures. It addresses common questions and troubleshooting scenarios related to determining and managing the cytotoxic limits of this compound. Our focus is on providing practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bay 36-7620 and what is its primary mechanism of action in neurons?
Bay 36-7620 is a potent, selective, and non-competitive antagonist for the metabotropic glutamate receptor 1 (mGluR1).[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, Bay 36-7620 is an allosteric modulator. It binds within the transmembrane (TM) region of the mGluR1, stabilizing the receptor in an inactive conformation.[4] This action not only blocks glutamate-induced activation but also reduces the receptor's basal, or constitutive, activity. This latter characteristic defines it as an inverse agonist.[2][4] In neuronal systems, this modulation of mGluR1 is leveraged to study synaptic plasticity, excitotoxicity, and for its demonstrated neuroprotective and anticonvulsive properties.[1][3]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting Bay 36-7620 in mGlu5 Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering issues with Bay 36-7620 in metabotropic glutamate receptor 5 (mGlu5) assays. As Senior Application Scientists, we understand the importance of precise and reliable experimental outcomes. This document will walk you through a logical diagnostic process to identify the root cause of the observed inactivity and guide you toward a successful experimental setup.
Part 1: The Core Issue - A Case of Mistaken Identity
The most immediate and critical point to address is the pharmacological specificity of Bay 36-7620. The lack of activity in your mGlu5 assay is not necessarily indicative of a flawed experimental setup but rather a fundamental misunderstanding of the compound's primary target.
Question: Why is Bay 36-7620 showing no effect in my mGlu5 functional assay?
Answer: The primary reason Bay 36-7620 is inactive in your mGlu5 assay is that it is a selective mGlu1 receptor non-competitive antagonist , not an mGlu5 antagonist.[1] Published research consistently demonstrates that Bay 36-7620 potently inhibits mGlu1 receptor activity while having no significant effect on mGlu5 receptors.[2]
Metabotropic glutamate receptors mGlu1 and mGlu5, while both belonging to Group I and coupled to Gq proteins, are distinct molecular entities with unique pharmacological profiles.[3] Bay 36-7620 was specifically developed and characterized as a selective antagonist for mGlu1.[2]
Key Characteristics of Bay 36-7620:
| Property | Description | Source |
| Primary Target | mGlu1 Receptor | [1] |
| Mechanism of Action | Non-competitive antagonist with inverse agonist activity | [2] |
| Reported IC50 for mGlu1 | 0.16 µM (160 nM) | |
| Effect on mGlu5 | No significant antagonist activity observed | [2] |
Part 2: Experimental Verification of Receptor Specificity
To empirically confirm this selectivity in your laboratory, we recommend a straightforward control experiment. This will provide you with direct evidence of Bay 36-7620's activity profile.
Recommended Protocol: Side-by-Side Comparison of mGlu1 and mGlu5 Expressing Cells
This protocol assumes you have access to cell lines selectively expressing either mGlu1 or mGlu5 and a functional assay that measures Gq-coupled receptor activation, such as an inositol phosphate (IP) accumulation assay or an intracellular calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Plating: Seed two separate plates, one with your mGlu1-expressing cell line and another with your mGlu5-expressing cell line, at an appropriate density for your assay format.
-
Compound Preparation: Prepare a fresh stock solution of Bay 36-7620 in a suitable solvent like DMSO or ethanol. Subsequently, prepare a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Pre-incubation: Pre-incubate both cell plates with the Bay 36-7620 dilution series for a sufficient time (e.g., 15-30 minutes) to allow the compound to bind to the receptors.[4] Include a vehicle control (DMSO or ethanol) on both plates.
-
Agonist Stimulation: Stimulate the cells with an appropriate concentration (e.g., EC50 or EC80) of a Group I mGlu receptor agonist, such as L-quisqualate or (S)-3,5-DHPG.
-
Assay Readout: Perform the readout for your chosen assay (e.g., measure IP accumulation or intracellular calcium levels).
-
Data Analysis:
-
On the mGlu1-expressing cells: You should observe a dose-dependent inhibition of the agonist-induced signal by Bay 36-7620.
-
On the mGlu5-expressing cells: You should observe no significant inhibition of the agonist-induced signal by Bay 36-7620 at concentrations that effectively block the mGlu1 receptor.
-
Expected Outcome Visualization:
Caption: Expected outcomes of a side-by-side assay.
Part 3: Comprehensive Troubleshooting Workflow
While the primary issue is receptor selectivity, it is good laboratory practice to rule out other potential confounding factors. The following flowchart and detailed Q&A will guide you through a broader troubleshooting process.
Caption: Troubleshooting workflow for Bay 36-7620 assays.
Q1: Could my compound be degraded or impure?
A1: Yes, this is always a possibility.
-
Source and Purity: Ensure your compound is from a reputable supplier and refer to the Certificate of Analysis for purity data.
-
Storage: Bay 36-7620 should be stored as a solid at +4°C for the short term or -20°C for the long term.[1] Stock solutions in DMSO or ethanol can be stored at -20°C.[1] Improper storage can lead to degradation.
-
Solubility: Bay 36-7620 is soluble in DMSO and ethanol up to 100 mM, but insoluble in water.[1] Ensure your stock solution is fully dissolved and that you are not seeing precipitation in your assay buffer.
-
Action: Prepare a fresh stock solution from your solid compound. If issues persist, consider purchasing a new batch.
Q2: How can I be sure my cell line is correct and functional?
A2: Cell line misidentification and contamination are persistent problems in research.[5]
-
Cell Line Authentication: It is critical to periodically validate your cell line's identity using methods like Short Tandem Repeat (STR) profiling.[5]
-
Target Expression: Confirm that your cells are indeed expressing the mGlu5 receptor. This can be verified at the mRNA level (RT-qPCR) or protein level (Western Blot, flow cytometry).
-
Functional Viability: Before testing an antagonist, you must confirm that the receptor is functional. Stimulate the cells with a known mGlu5 agonist (e.g., CHPG) and confirm a robust and reproducible signal. Then, test a known mGlu5 antagonist, such as MPEP or MTEP, to ensure the signal can be inhibited.[6]
Q3: Are my assay conditions optimized for detecting mGlu5 antagonism?
A3: Sub-optimal assay conditions can mask true pharmacological effects.
-
Agonist Concentration: When testing a non-competitive antagonist, it's crucial to use an agonist concentration that is at or near its EC50 value. Using a saturating concentration of agonist can sometimes overcome the inhibitory effect of a non-competitive antagonist.
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., autofluorescence). Run a control where you add Bay 36-7620 to cells without agonist stimulation to check for any baseline shifts.
Part 4: Selecting the Right Tool for the Job - Validated mGlu5 Antagonists
To successfully study mGlu5, you need to use a compound designed for that purpose. There are several well-characterized mGlu5 negative allosteric modulators (NAMs) available.
Commonly Used mGlu5 NAMs:
| Compound | Common Acronym | Notes |
| 2-Methyl-6-(phenylethynyl)pyridine | MPEP | A widely used and well-characterized mGlu5 NAM. Often used as a reference compound.[6] |
| 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine | MTEP | Another highly selective and potent mGlu5 NAM.[6] |
| Fenobam | An mGlu5 NAM that has been tested in clinical trials for various indications.[7] | |
| Mavoglurant | An mGlu5 NAM that has undergone clinical investigation for Fragile X syndrome and other conditions.[7] |
When selecting a new compound, always refer to the manufacturer's datasheet and published literature to confirm its selectivity and potency for your target of interest.
Part 5: Frequently Asked Questions (FAQs)
Q: Is Bay 36-7620 ever used in studies related to mGlu5? A: Primarily as a negative control. Its selectivity for mGlu1 makes it a useful tool to demonstrate that an observed effect in a complex biological system is indeed mediated by mGlu1 and not mGlu5.
Q: What is the difference between a non-competitive antagonist and an inverse agonist? A: A non-competitive antagonist blocks the action of an agonist without competing for the same binding site. An inverse agonist binds to the receptor and reduces its basal (constitutive) activity, even in the absence of an agonist. Bay 36-7620 has been shown to exhibit both properties at the mGlu1 receptor.[2]
Q: Could there be off-target effects of Bay 36-7620? A: While Bay 36-7620 is reported to be highly selective for mGlu1, all pharmacological tools have the potential for off-target effects, especially at high concentrations.[8] This is another reason why using the appropriate concentration range and including proper controls is essential.
References
-
Bio-Techne. (n.d.). Bay 36-7620 | Glutamate (Metabotropic) Group I Receptors. Retrieved from [Link]
-
Chen, P., et al. (2008). Oncogenic activities of metabotropic glutamate receptor 1 (Grm1) in melanocyte transformation. Oncogene, 27(47), 6226–6237. Retrieved from [Link]
-
Wall, M., & Dale, E. (2020). Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases?. Frontiers in Neuroscience, 14, 888. Retrieved from [Link]
-
Gass, J. T., & Olive, M. F. (2008). mGlu5 receptor functional interactions and addiction. Frontiers in Neuroscience, 2(1), 54–63. Retrieved from [Link]
-
Carroll, F. Y., et al. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular Pharmacology, 59(5), 965–973. Retrieved from [Link]
-
Specht, K. M., et al. (2013). Metabotropic Glutamate Receptor-1: A potential therapeutic target for the treatment of breast cancer. PLoS One, 8(1), e54261. Retrieved from [Link]
-
Esseltine, J. L., et al. (2016). Riluzole exerts distinct antitumor effects from a metabotropic glutamate receptor 1-specific inhibitor on breast cancer cells. Oncotarget, 7(27), 44636–44652. Retrieved from [Link]
-
Xu, J., et al. (2016). Metabotropic Glutamate Receptor 5/Homer Interactions Underlie Stress Effects on Fear. Biological Psychiatry, 79(1), 20–30. Retrieved from [Link]
-
Satow, A., et al. (2008). Pharmacological Effects of the Metabotropic Glutamate Receptor 1 Antagonist Compared with Those of the Metabotropic Glutamate Receptor 5 Antagonist and Metabotropic Glutamate Receptor 2/3 Agonist in Rodents. Journal of Pharmacology and Experimental Therapeutics, 326(3), 912–921. Retrieved from [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Chemical Neuroscience, 6(10), 1669–1684. Retrieved from [Link]
-
Iacovelli, L., et al. (2017). Metabotropic glutamate receptors as a new therapeutic target for malignant gliomas. Molecular and Cellular Oncology, 4(3), e1295238. Retrieved from [Link]
-
Chatchaisak, D., et al. (2023). Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment. International Journal of Molecular Sciences, 24(13), 10899. Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). The value of cell line validation. Neuro-Oncology, 16(9), 1171. Retrieved from [Link]
-
Witkin, J. M., et al. (2022). Clinical investigations of compounds targeting metabotropic glutamate receptors. Progress in Brain Research, 271, 1–32. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Oncogenic activities of metabotropic glutamate receptor 1 (Grm1) in melanocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The value of cell line validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGlu5 Receptor Functional Interactions and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical investigations of compounds targeting metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bay 36-7620 In Vivo Formulation Guide
Topic: Optimization of Bay 36-7620 Formulation and pH Adjustment for Intravenous (IV) Infusion Ticket ID: BAY-IV-7620-SUP Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit
Executive Summary & Scientific Rationale
The "Neutrality Paradox" of Bay 36-7620 A common misconception in preparing Bay 36-7620 (C₁₉H₁₈O₂) for infusion is attempting to use pH adjustment (acidification or alkalization) to enhance solubility. This approach will fail.
Unlike many CNS-active agents which are lipophilic amines (protonatable at low pH), Bay 36-7620 is a neutral lactone (hexahydro-cyclopenta[c]furan-1-one derivative) lacking ionizable nitrogen or carboxylic acid groups in the physiological range. Consequently:
-
pH has negligible effect on intrinsic solubility: Altering pH will not create a soluble salt form.
-
Stability Risk: The lactone ring is susceptible to hydrolysis under alkaline conditions (pH > 8.0), leading to ring-opening and loss of biological activity.
The Objective: The goal of pH adjustment for Bay 36-7620 is solely physiological compatibility (preventing venous irritation, hemolysis, or acidosis), not solubilization. The solubilization strategy must rely on co-solvents or complexation agents .
Recommended Formulation Protocols
We provide two validated vehicle systems. System A is standard for acute rodent studies; System B is preferred for sensitive infusion paradigms (long-term or high dose) to minimize vehicle toxicity.
Data Table: Physicochemical Constraints
| Parameter | Value | Implication |
| Molecular Weight | 278.35 g/mol | Small molecule, crosses BBB. |
| LogP | ~3.5 - 4.0 (Predicted) | Highly lipophilic; requires organic co-solvents. |
| pKa | Neutral | Do not use acid/base to dissolve. |
| Lactone Stability | pH 4.0 – 7.5 | Unstable at pH > 8.0 (Hydrolysis risk). |
| Target Concentration | 0.01 – 1.0 mg/mL | Typical for IV infusion (dose dependent). |
Protocol A: The "Step-Down" Co-Solvent System (Standard)
Best for: Acute IV bolus or short-term infusion (<4 hours).
Reagents:
-
Bay 36-7620 Powder[1]
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
PEG 400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl)
Workflow:
-
Primary Solubilization: Dissolve Bay 36-7620 in 100% DMSO to create a 20x Stock Solution . (Target: 20 mg/mL in DMSO). Vortex until clear.
-
Secondary Solvent: Add PEG 400 to the DMSO stock.
-
Ratio: 1 part DMSO stock : 4 parts PEG 400.
-
Result: Clear solution (now 5x concentration).
-
-
Aqueous Phase (Critical Step): Slowly add warm (37°C) Sterile Saline while vortexing vigorously.
-
Final Ratio: 10% DMSO / 40% PEG 400 / 50% Saline.
-
-
pH Verification: Check pH. It usually settles near 6.5–7.0.
-
Adjustment: If pH < 6.0, adjust carefully with dilute NaOH (0.1 N). Stop at pH 7.2–7.4. Do not exceed pH 7.5.
-
Protocol B: Cyclodextrin Complexation (Low Irritation)
Best for: Chronic infusion, sensitive models, or if PEG causes histamine release.
Reagents:
-
Bay 36-7620 Powder[1]
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
Workflow:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water.
-
Add Bay 36-7620 powder directly to the HP-β-CD solution.
-
Sonication: Sonicate at 40°C for 30–60 minutes. The hydrophobic drug will encapsulate inside the cyclodextrin ring.
-
pH Adjustment: The solution may be slightly acidic. Adjust to pH 7.4 using 0.1 N NaOH.
-
Filtration: Sterile filter (0.22 µm PVDF). Note: Nylon filters may bind the drug; use PVDF or PES.
Visual Workflow: The "Step-Down" Method
The following diagram illustrates the critical order of operations to prevent "crashing out" (precipitation) during preparation.
Figure 1: Step-down solubilization logic. Note that saline is added LAST to prevent precipitation.
Troubleshooting & FAQs
Q1: I added saline directly to the DMSO stock and it turned cloudy immediately. Can I fix this by adjusting pH?
-
Answer: No. The cloudiness is precipitation of the lipophilic compound because the water content increased too rapidly. pH adjustment will not re-dissolve it because Bay 36-7620 has no ionizable groups to form a salt.
-
Solution: You must restart. Use the "Step-Down" method (Protocol A) where PEG 400 acts as a bridge between the DMSO and Saline. Add saline dropwise while vortexing.
Q2: Why do you warn against high pH? My buffer is pH 8.0.
-
Answer: Bay 36-7620 contains a lactone moiety (cyclic ester). Lactones are chemically prone to alkaline hydrolysis (saponification). At pH > 8.0, the ring opens, converting the active drug into an inactive hydroxy-acid byproduct.
-
Constraint: Keep the pH strictly between 6.0 and 7.5.
Q3: Can I use Tween 80 instead of PEG 400?
-
Answer: Yes. A formulation of 10% DMSO / 10% Tween 80 / 80% Saline is a viable alternative. However, be aware that high concentrations of Tween 80 can cause histamine release in dogs and some rodent strains, potentially confounding cardiovascular readouts.
Q4: What is the maximum concentration I can achieve?
-
Answer:
-
In 100% DMSO: ~100 mM (27.8 mg/mL).[2]
-
In Final IV Formulation (Protocol A): Typically 0.5 – 1.0 mg/mL . Attempting higher concentrations risks precipitation upon contact with blood.
-
Q5: The solution is clear but pH is 5.5. Is this safe to infuse?
-
Answer: For very slow infusions or small boluses, pH 5.5 is often tolerated by central lines. However, for peripheral veins (tail vein), it may cause phlebitis. Adjusting to pH 7.0–7.4 with a small amount of dilute NaOH is recommended for animal welfare, provided you do not overshoot to pH > 8.
References
-
Carroll, F. Y., et al. (2001).[3][4][5] "BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity."[1][2][3][4][5][6][7][8] Molecular Pharmacology, 59(5), 965-973.
-
De Vry, J., et al. (2001).[3] "Neuroprotective and behavioural effects of the selective metabotropic glutamate mGlu1 receptor antagonist BAY 36-7620." European Journal of Pharmacology, 428(2), 203-214.
-
Bio-Techne / Tocris. "Bay 36-7620 Technical Datasheet." Tocris Bioscience.
-
MedKoo Biosciences. "BAY-36-7620 Product Information." MedKoo.
Disclaimer: This guide is for research purposes only. All in vivo experiments must be approved by your institution's IACUC or ethical review board.
Sources
- 1. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. bio-techne.com [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Selectivity of Bay 36-7620 and MPEP for Group I Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the precise pharmacological dissection of receptor function is paramount. The Group I metabotropic glutamate receptors (mGluRs), comprising mGlu1 and mGlu5, are critical players in synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological and psychiatric disorders. Selective antagonists are indispensable tools for elucidating the distinct roles of these receptor subtypes. This guide provides an in-depth comparison of two widely used non-competitive antagonists: Bay 36-7620 and 2-Methyl-6-(phenylethynyl)pyridine (MPEP), focusing on their selectivity for their respective primary targets, mGlu1 and mGlu5.
Introduction: The Importance of Selectivity in mGluR Research
Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. Group I mGluRs, which include mGlu1 and mGlu5, are typically coupled to Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium. Due to their significant sequence homology, developing subtype-selective ligands is a considerable challenge, yet essential for accurately attributing physiological functions to either mGlu1 or mGlu5. A lack of selectivity can lead to confounding results and misinterpretation of experimental outcomes. This guide will clarify the distinct selectivity profiles of Bay 36-7620 and MPEP, enabling researchers to make informed decisions in their experimental designs.
Mechanism of Action: Allosteric Modulation of Group I mGluRs
Both Bay 36-7620 and MPEP are non-competitive antagonists, meaning they do not bind to the orthosteric site where the endogenous ligand glutamate binds. Instead, they bind to a distinct allosteric site within the transmembrane domain of the receptor. This mode of action provides a high degree of subtype selectivity.
Figure 1: Simplified signaling pathway of Group I mGluRs and the mechanism of action of non-competitive antagonists.
Head-to-Head Selectivity Profile
The cornerstone of a reliable pharmacological tool is its selectivity. The following table summarizes the inhibitory potency (IC50) of Bay 36-7620 and MPEP at their primary targets and their cross-reactivity with other mGluR subtypes.
| Receptor Subtype | Bay 36-7620 IC50 | MPEP IC50 |
| mGlu1 | 0.16 µM (160 nM) | > 10 µM |
| mGlu2 | No inhibition | No activity up to 10 µM |
| mGlu3 | No inhibition | No activity up to 10 µM |
| mGlu4 | No inhibition | Positive Allosteric Modulator |
| mGlu5 | No significant effect | 36 nM |
| mGlu6 | No inhibition | Not reported |
| mGlu7 | No inhibition | No activity up to 10 µM |
| mGlu8 | Agonist effect (EC50 = 15.8 µM) | No activity up to 10 µM |
Key Insights from the Data:
-
Bay 36-7620 is a potent and highly selective antagonist for the mGlu1 receptor , with an IC50 of 160 nM. It shows no significant inhibitory activity at mGlu5 or other mGluR subtypes, although a weak agonist effect was noted at mGlu8 at a concentration approximately 100-fold higher than its IC50 at mGlu1.
-
MPEP is a potent and selective antagonist for the mGlu5 receptor , with an IC50 of 36 nM. It exhibits no significant activity at other mGluRs, with the notable exception of mGlu4, where it acts as a positive allosteric modulator (PAM) at high concentrations. This PAM activity at mGlu4 is an important consideration for interpreting data from experiments using high concentrations of MPEP.
Off-Target Activities: A Critical Consideration
Beyond the mGluR family, it is crucial to consider the potential for off-target effects.
-
Bay 36-7620: The available literature suggests a high degree of selectivity for mGlu1, with minimal off-target activities reported.
-
MPEP: MPEP has been reported to act as a non-competitive antagonist at NMDA receptors at concentrations similar to or higher than those required for mGlu5 antagonism. This is a critical factor to consider, as off-target NMDA receptor inhibition can confound the interpretation of results, particularly in studies of excitotoxicity and synaptic plasticity.
Experimental Methodologies for Determining Selectivity
The data presented in this guide are derived from rigorous experimental procedures. Understanding these methods is key to appreciating the nuances of antagonist selectivity.
Figure 2: A generalized workflow for determining the selectivity of a receptor antagonist.
Inositol Phosphate (IP) Accumulation Assay
This functional assay directly measures the consequence of Group I mGluR activation.
Principle: Activation of Gαq-coupled receptors like mGlu1 and mGlu5 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates, the accumulation of radiolabeled inositol phosphates can be quantified as a measure of receptor activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently transfect cells with the desired mGluR subtype (e.g., mGlu1a or mGlu5a) using a suitable transfection reagent. For Gi/o-coupled mGluRs (Groups II and III), co-transfection with a chimeric Gαqi protein may be necessary to couple the receptor to the PLC pathway.
-
-
Radiolabeling:
-
24 hours post-transfection, replace the medium with inositol-free DMEM containing [³H]-myo-inositol.
-
Incubate the cells for 16-24 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with a buffer (e.g., HEPES-buffered saline) to remove excess radiolabel.
-
Pre-incubate the cells with various concentrations of the antagonist (e.g., Bay 36-7620 or MPEP) for a defined period (e.g., 15-30 minutes) in a buffer containing LiCl.
-
Stimulate the cells with a submaximal concentration of an appropriate agonist (e.g., glutamate or quisqualate) for a specific duration (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extracts.
-
-
Quantification:
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.
-
Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the concentration of the antagonist against the percentage of inhibition of the agonist-induced IP accumulation.
-
Determine the IC50 value using non-linear regression analysis.
-
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Principle: A radiolabeled ligand with known high affinity and selectivity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes). The ability of an unlabeled compound (the "competitor," e.g., Bay 36-7620 or MPEP) to displace the radioligand is measured.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Harvest cells expressing the target mGluR subtype.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes to remove cytosolic components and resuspend them in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-quisqualate for the orthosteric site, or a specific allosteric radioligand if available), and a range of concentrations of the unlabeled competitor.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration of the competitor against the percentage of specific binding of the radioligand.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Conclusion and Recommendations
The selection of an appropriate antagonist is a critical decision in the design of experiments aimed at dissecting the roles of mGlu1 and mGlu5 receptors.
-
Bay 36-7620 is the tool of choice for selectively antagonizing mGlu1 receptors . Its high potency and selectivity, with minimal cross-reactivity at other mGluRs, make it a reliable pharmacological agent.
-
MPEP is a potent and selective antagonist for mGlu5 receptors . However, researchers must be cognizant of its potential off-target effects at NMDA receptors and its positive allosteric modulatory activity at mGlu4 receptors, especially when using higher concentrations. When interpreting data obtained with MPEP, it is advisable to consider control experiments to rule out the contribution of these off-target activities.
By understanding the distinct selectivity profiles and potential liabilities of Bay 36-7620 and MPEP, researchers can design more precise and interpretable experiments to unravel the complex biology of Group I metabotropic glutamate receptors.
References
- Carroll, F. Y., Stolle, A., Beart, P. M., Voerste, A., Brabet, I., Mauler, F., Joly, C., Antonicek, H., Bockaert, J., Müller, T., Pin, J. P., & Prézeau, L. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular pharmacology, *5
Safety Operating Guide
Operational Safety Guide: Handling Protocols for Bay 36-7620
Executive Summary & Compound Profile
Bay 36-7620 is a potent, selective, non-competitive antagonist and inverse agonist of the metabotropic glutamate receptor 1 (mGlu1).[1][2][3] Unlike standard laboratory reagents, this compound is a specific modulator of the Central Nervous System (CNS).[2]
While vendor Safety Data Sheets (SDS) often classify research compounds under generic "Irritant" categories due to a lack of complete toxicological data, operational safety must be elevated based on its biological mechanism.[1][2] As a nanomolar-affinity modulator of neural signaling, Bay 36-7620 should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2]
Technical Profile
| Feature | Detail | Operational Implication |
| Mechanism | mGlu1 Inverse Agonist (IC50 = ~160 nM) | Potent CNS activity; strictly avoid inhalation/absorption.[1] |
| Physical State | Solid (Powder) | High risk of aerosolization during weighing.[1][2] |
| Solubility | DMSO (~2 mg/mL), Ethanol | DMSO facilitates transdermal absorption , bypassing the skin barrier.[1][2] |
| Stability | Store at -20°C | Cold storage containers may accumulate condensation, increasing slip/drop risks.[1][2] |
Risk Assessment & PPE Strategy
The primary risks associated with Bay 36-7620 are inhalation of particulates during weighing and transdermal absorption once solubilized, particularly because Dimethyl Sulfoxide (DMSO) is the standard vehicle.[2] DMSO acts as a carrier solvent, potentially transporting the dissolved antagonist directly into the bloodstream upon skin contact.[2]
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Respiratory | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Engineering controls are the primary barrier.[1] N95 respirators alone are insufficient for nanomolar-potency powders due to face-seal leakage.[1] |
| Dermal (Hands) | Double-Gloving Strategy (Nitrile) | Outer Glove: 5-8 mil Nitrile (Chemical resistance).[1][2] Inner Glove: 4 mil Nitrile (Inspection layer).[1][2] Note: Latex is avoided due to allergen risks, though it offers fair dexterity.[1][2][4] |
| Ocular | Chemical Splash Goggles | Standard safety glasses have gaps.[1][2] Goggles prevent vapor entry and splash contact with the mucosa. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids (DMSO) and hold them against the skin.[2] Tyvek repels splashes.[1][2] |
Operational Protocols
Phase A: Solid Handling (Weighing & Aliquoting)
Objective: Prevent aerosolization of the dry powder.[2]
-
Static Control: Place an ionizing bar or anti-static gun inside the weigh station.[1][2] Small quantities of potent powders are prone to static fly-off, creating invisible contamination.[1][2]
-
Draft Protection: Use a micro-balance with a draft shield inside the fume hood.[2]
-
The "Wet" Wipe Method: Before removing the vial from the hood, wipe the exterior with a detergent-dampened wipe to remove any invisible powder residue that adhered during the manufacturing or opening process.[2]
Phase B: Solubilization (The DMSO Factor)
Objective: Mitigate the "Carrier Effect" of DMSO.[2]
-
Glove Integrity Check: Before handling DMSO, inspect the outer glove for micro-tears.[1][2]
-
Solvent Addition: Add DMSO slowly down the side of the vial to prevent "puffing" of the powder.
-
Change Protocol: If ANY drop of DMSO/Bay 36-7620 solution touches your glove, change the glove immediately .
Visualizing the Safety Workflow
The following diagram outlines the "Stop/Go" decision logic for handling Bay 36-7620.
Caption: Operational decision tree for Bay 36-7620, distinguishing between solid-state aerosol risks and liquid-state permeation risks.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do NOT sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.[1][2]
-
Liquid Spill (DMSO): Cover with an absorbent pad immediately.[1][2] Clean the area with 70% ethanol followed by soap and water. Note: Bleach is generally not required for small molecule inactivation unless specified by local biosafety officers, and can react with some organics.[2]
Disposal[2][10][11][12]
-
Segregation: Do not mix with general trash.[1][2] Even trace amounts in a sharps container can pose risks to downstream waste handlers.[1]
-
Labeling: Clearly label waste containers: "Contains Bay 36-7620: Potent mGlu1 Antagonist / CNS Active."
References
-
PubChem. (n.d.).[1][2] Bay 36-7620 Compound Summary. National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
Carroll, F. Y., et al. (2001).[1][2] Bay 36-7620: A Potent Non-Competitive mGlu1 Receptor Antagonist with Inverse Agonist Activity.[1][3][7] Molecular Pharmacology. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.[1][2] Retrieved from [Link][1][2]
Sources
- 1. BAY 36-7620 - Wikipedia [en.wikipedia.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nottingham-nh.gov [nottingham-nh.gov]
- 6. kochcolor.com [kochcolor.com]
- 7. BAY 36-7620 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pharm-int.com [pharm-int.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
